molecular formula C25H24N2O4 B2784039 3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide CAS No. 1226457-02-8

3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No. B2784039
CAS RN: 1226457-02-8
M. Wt: 416.477
InChI Key: GCIJNYIGJFXSSL-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide, also known as TTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTTB is a synthetic molecule that belongs to the class of indole-based compounds, which have been extensively studied for their pharmacological properties. In

Scientific Research Applications

Antiproliferative Agent in Cancer Research

Compounds with indole and trimethoxybenzyl moieties have been studied for their antiproliferative effects on various cancer cell lines. For instance, conjugates related to the compound have shown considerable cytotoxicity against human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) with IC50 values ranging from 0.54 to 31.86 μM . This suggests that our compound could be explored for its potential to inhibit cancer cell growth.

Tubulin Polymerization Inhibition

The structural similarity to known tubulin polymerization inhibitors implies that “3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide” might disrupt microtubule assembly in cancer cells. This mechanism is crucial for the development of chemotherapeutic agents as it can lead to cell cycle arrest and apoptosis in cancerous cells .

Apoptosis Induction

Related compounds have been evaluated for their ability to induce apoptosis in cancer cells. They have been found to cause changes in mitochondrial membrane potential and reactive oxygen species (ROS) generation, leading to programmed cell death . Research into this application could provide insights into new cancer treatments.

Enzyme Inhibition for Metabolic Disorders

Indole derivatives are known to interact with various enzymes. The compound could be investigated for its inhibitory effects on enzymes like α-glucosidase, which is relevant in the management of metabolic disorders such as diabetes .

properties

IUPAC Name

3-indol-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-29-22-13-17(14-23(30-2)24(22)31-3)16-26-25(28)19-8-6-9-20(15-19)27-12-11-18-7-4-5-10-21(18)27/h4-15H,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIJNYIGJFXSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-1-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

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